molecular formula C15H20ClNS B2563812 [4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanamine hydrochloride CAS No. 2093634-50-3

[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanamine hydrochloride

Cat. No.: B2563812
CAS No.: 2093634-50-3
M. Wt: 281.84
InChI Key: RCNAKJQKIAXOGW-UHFFFAOYSA-N
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Description

“4-(2-Methylpropyl)phenylmethanamine hydrochloride” is a chemical compound with the CAS Number: 1909309-50-7 . It has a molecular weight of 205.75 .


Molecular Structure Analysis

The IUPAC name for this compound is (4-isobutylthiophen-2-yl)methanamine hydrochloride . The InChI code is 1S/C9H15NS.ClH/c1-7(2)3-8-4-9(5-10)11-6-8;/h4,6-7H,3,5,10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Structure and Reactivity

The chemical compound “4-(2-Methylpropyl)phenylmethanamine hydrochloride” exhibits properties that make it of interest in various scientific studies, particularly those investigating chemical structure, reactivity, and potential applications in pharmacology and materials science. Its structural components, including the thiophene ring, are notable for their electronic properties, which can influence its reactivity and binding to biological molecules or materials surfaces.

Potential for Carcinogenicity Evaluation

The structural analogy of thiophene derivatives to known carcinogens such as benzidine and 4-aminobiphenyl has led to investigations into their potential carcinogenicity. Studies involving the synthesis and evaluation of thiophene analogues, including compounds structurally related to “4-(2-Methylpropyl)phenylmethanamine hydrochloride”, have been conducted to assess their carcinogenic potential. These studies, conducted in vitro using assays such as the Salmonella reverse-mutation (Ames test) and cell-transformation assays, aim to establish a better understanding of the carcinogenic risks associated with such compounds, though the results often require in vivo validation to assess the actual risk in organisms (Ashby et al., 1978).

Pharmacological Research

Research into compounds structurally related to “4-(2-Methylpropyl)phenylmethanamine hydrochloride” often explores their pharmacological potential, including their use as ligands for neurotransmitter receptors or as inhibitors for specific enzymes. Such studies are crucial for developing new drugs with targeted actions for various diseases. The exploration of novel ligands for dopamine D2 receptors, for example, is an area of intense research due to its implications in treating neuropsychiatric disorders. The pharmacophore’s structural features, including aromatic moieties and amine groups, are critical in determining its affinity and selectivity towards these receptors, guiding the development of therapeutic agents (Jůza et al., 2022).

Environmental and Toxicological Studies

The environmental impact and toxicological profiles of chemicals, including those structurally similar to “4-(2-Methylpropyl)phenylmethanamine hydrochloride”, are also significant areas of research. These studies aim to understand the persistence, bioaccumulation, and potential hazards of such compounds in ecosystems and human health. Advanced oxidation processes (AOPs) are frequently explored for the degradation of persistent organic pollutants, providing insights into effective methods for mitigating environmental contamination (Qutob et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NS.ClH/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14;/h3-9,11,15H,10,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAKJQKIAXOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.